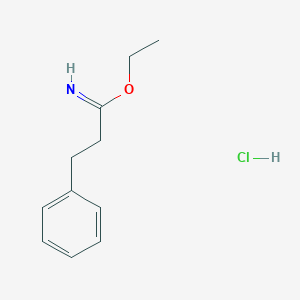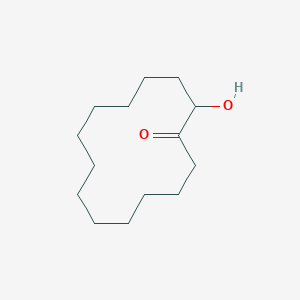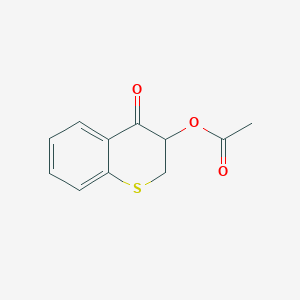
4-Oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate is a heterocyclic compound that belongs to the thiochromene family. This compound is characterized by the presence of a sulfur atom in its chromene ring, which imparts unique chemical and biological properties. Thiochromenes are known for their diverse biological activities, making them valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate typically involves the thia-Michael condensation reaction. This reaction is carried out by reacting 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound under basic conditions. The reaction proceeds through the formation of a thiochromene intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production of 4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate may involve multistep synthesis processes, including the use of thiophenols and various catalysts to enhance the reaction efficiency and yield . The process is optimized to ensure high purity and scalability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiochromene derivatives.
Aplicaciones Científicas De Investigación
4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-3,4-dihydro-2H-chromen-3-yl acetate: Similar structure but lacks the sulfur atom.
4-oxo-3,4-dihydro-2H-thiochromen-2-yl acetate: Similar structure with a different position of the acetate group.
4-oxo-3,4-dihydro-2H-thiochromen-4-yl acetate: Similar structure with a different position of the carbonyl group.
Uniqueness
4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate is unique due to the presence of the sulfur atom in the chromene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Número CAS |
55444-15-0 |
|---|---|
Fórmula molecular |
C11H10O3S |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
(4-oxo-2,3-dihydrothiochromen-3-yl) acetate |
InChI |
InChI=1S/C11H10O3S/c1-7(12)14-9-6-15-10-5-3-2-4-8(10)11(9)13/h2-5,9H,6H2,1H3 |
Clave InChI |
QYHJSBVOQFTRQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CSC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


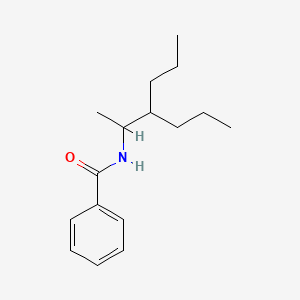
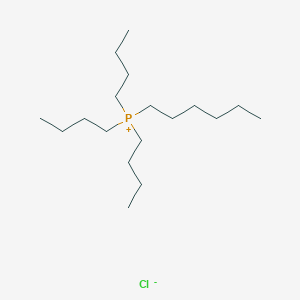
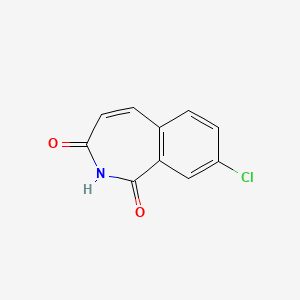
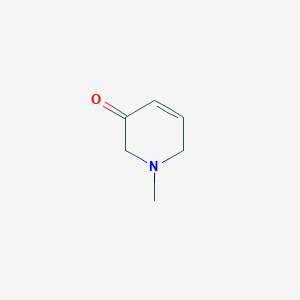
![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
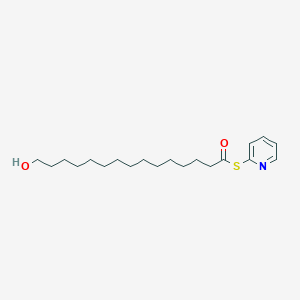
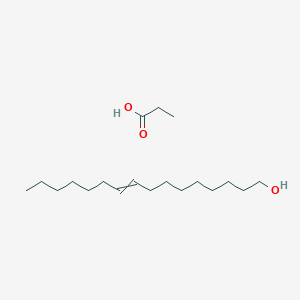
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
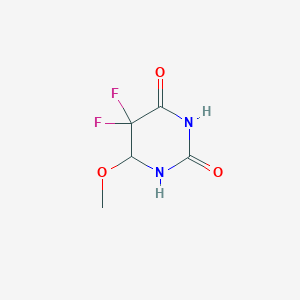
![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
